molecular formula C20H17N3O2S B2378053 1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one CAS No. 2309748-43-2

1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one

Cat. No. B2378053
CAS RN: 2309748-43-2
M. Wt: 363.44
InChI Key: QDLCFVDKBSVJJE-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one, also known as PDBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including structures related to "1-(Pyridin-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one," has been explored. These compounds undergo molecular docking screenings towards specific target proteins, showing moderate to good binding energies, which suggest potential applications in drug design and development. For instance, the newly synthesized compounds exhibit antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Anticancer Activity

Research has been conducted on the efficient synthesis of piperazine-2,6-dione derivatives, including structures related to the compound of interest. These derivatives have been evaluated for their anticancer activity, with certain compounds displaying promising results against various cancer cell lines, indicating potential applications in cancer therapy (Sandeep Kumar et al., 2013).

Antituberculosis Agents

A series of analogues, incorporating structural motifs related to "this compound," have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. One compound in particular showed promising activity against all test parameters, including a significant inhibition of Mycobacterium tuberculosis DNA gyrase, highlighting potential in the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).

Antibacterial and Antifungal Activities

The synthesis of new pyridine derivatives has led to compounds with notable antibacterial and antifungal activities. These activities suggest the potential for developing novel antimicrobial agents based on the structural framework of "this compound" (N. Patel & S. N. Agravat, 2007).

Drug Development and Pharmacophore Models

Research into 1,4-benzodioxan-arylpiperazine derivatives, similar in structure to the compound , has contributed to the validation of pharmacophore models for alpha(1)-adrenoceptor antagonists. These models are crucial for understanding the molecular basis of drug action and for designing new therapeutic agents (R. Barbaro et al., 2002).

properties

IUPAC Name

1-pyridin-2-yl-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19-13-22(10-11-23(19)18-3-1-2-9-21-18)20(25)16-6-4-15(5-7-16)17-8-12-26-14-17/h1-9,12,14H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLCFVDKBSVJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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